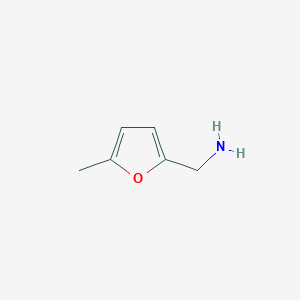
5-Methylfurfurylamine
Numéro de catalogue B076237
Poids moléculaire: 111.14 g/mol
Clé InChI: YSEAGSCGERFGBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07825253B2
Procedure details


A solution of (5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (example 126, step B) (95 mg, 0.355 mmol), 4-fluorobenzaldehyde (97 mg, 0.78 mmol) and acetic acid (85.4 mg, 1.42 mmol) in 1,1-dichloroethane (5 ml) was stirred at room temperature for 30 min. Afterwards sodium triacetoxy-boron hydride (176 mg, 0.75 mmol) was added, the reaction mixture was allowed to stir for 21 h at room temperature, poured into ice/saturated NaHCO3 solution (20 ml) and extracted with ethyl acetate (2×30 ml). The combined organic layers were washed with brine (20 ml), dried (MgSO4) and evaporated. The crude product was purified by flash chromatography (ethyl acetate/heptane) on silica gel to yield beside 5-{[bis-(4-fluoro-benzyl)-amino]-methyl}-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine (114 mg, 66%) the title compound as light yellow oil (30 mg, 22%).
Name
(5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine
Quantity
95 mg
Type
reactant
Reaction Step One




[Compound]
Name
sodium triacetoxy-boron hydride
Quantity
176 mg
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([NH:13][CH2:14][C:15]1[O:16][C:17]([CH3:20])=[CH:18][CH:19]=1)=[N:8]2.[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH:26]=O)=[CH:24][CH:23]=1.C(O)(=O)C>ClC(Cl)C>[CH3:20][C:17]1[O:16][C:15]([CH2:14][NH2:13])=[CH:19][CH:18]=1.[F:21][C:22]1[CH:29]=[CH:28][C:25]([CH2:26][NH:1][CH2:2][C:3]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:4]=2[CH:5]=[CH:6][C:7]([NH:13][CH2:14][C:15]2[O:16][C:17]([CH3:20])=[CH:18][CH:19]=2)=[N:8]3)=[CH:24][CH:23]=1
|
Inputs


Step One
|
Name
|
(5-aminomethyl-quinolin-2-yl)-(5-methyl-furan-2-ylmethyl)-amine
|
|
Quantity
|
95 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCC1=C2C=CC(=NC2=CC=C1)NCC=1OC(=CC1)C
|
|
Name
|
|
|
Quantity
|
97 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
85.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
Step Two
[Compound]
|
Name
|
sodium triacetoxy-boron hydride
|
|
Quantity
|
176 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 21 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine (20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography (ethyl acetate/heptane) on silica gel
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 114 mg | |
| YIELD: PERCENTYIELD | 66% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(CNCC2=C3C=CC(=NC3=CC=C2)NCC=2OC(=CC2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 mg | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
